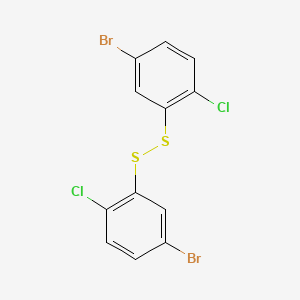

Di(5-Bromo-2-chlorophenyl)disulfide

説明

Di(5-Bromo-2-chlorophenyl)disulfide is a halogenated aromatic disulfide characterized by two phenyl rings substituted with bromine (at position 5) and chlorine (at position 2), linked by a disulfide (-S-S-) bridge. This compound’s structure imparts unique electronic and steric properties due to the electron-withdrawing effects of bromine and chlorine substituents.

特性

IUPAC Name |

4-bromo-2-[(5-bromo-2-chlorophenyl)disulfanyl]-1-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2Cl2S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVBPLSCYANPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)SSC2=C(C=CC(=C2)Br)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2Cl2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Di(5-Bromo-2-chlorophenyl)disulfide can be synthesized through the reaction of 5-bromo-2-chlorophenyl thiol with an oxidizing agent. The reaction typically involves the use of hydrogen peroxide (H₂O₂) or iodine (I₂) as the oxidizing agent under controlled conditions to form the disulfide bond . The reaction is carried out in an organic solvent such as dichloromethane (CH₂Cl₂) at room temperature.

Industrial Production Methods

In an industrial setting, the production of Di(5-Bromo-2-chlorophenyl)disulfide may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The use of automated systems and precise control of reaction conditions are crucial for large-scale production.

化学反応の分析

Types of Reactions

Di(5-Bromo-2-chlorophenyl)disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of thiols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Di(5-Bromo-2-chlorophenyl)disulfide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Di(5-Bromo-2-chlorophenyl)disulfide involves its interaction with molecular targets such as enzymes and proteins. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways and cellular processes.

類似化合物との比較

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. This could enhance thermal stability but reduce redox activity.

- Redox Behavior: Amino-substituted disulfides (e.g., ) may participate in metal coordination and redox cycling due to lone pairs on nitrogen, whereas halogenated analogs are less likely to engage in such processes.

Crystallographic and Intermolecular Interactions

- Di(3-amino pyridine) Disulfide exhibits a monoclinic lattice with Cu–O/N bond distances of ~1.95 Å and hydrogen-bonded 1D chains .

- Di(5-Bromo-2-chlorophenyl)disulfide is expected to form orthorhombic or triclinic lattices due to steric hindrance from halogens. Halogen-halogen interactions (e.g., Br···Cl) may dominate over hydrogen bonding, leading to distinct packing motifs.

Research Implications and Limitations

Future studies should focus on:

- Single-crystal X-ray diffraction to resolve its lattice parameters.

- Comparative studies on disulfide bond stability under thermal/chemical stress.

- Exploration of halogen-bonding interactions in supramolecular assembly.

生物活性

Di(5-Bromo-2-chlorophenyl)disulfide is a compound with significant biological activity, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological properties, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Di(5-Bromo-2-chlorophenyl)disulfide features two 5-bromo-2-chlorophenyl groups linked by a disulfide bond. Its structural formula can be represented as follows:

This compound belongs to a class of organosulfur compounds known for their diverse biological activities.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of Di(5-Bromo-2-chlorophenyl)disulfide against various cancer cell lines. The following table summarizes findings from relevant research:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.78 | |

| A549 (Lung Cancer) | 4.04 | |

| HT-29 (Colon Cancer) | 12.57 | |

| Jurkat E6.1 (T-cell Leukemia) | 6.00 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that Di(5-Bromo-2-chlorophenyl)disulfide exhibits potent cytotoxicity, particularly against breast and lung cancer cell lines.

The mechanism underlying the anticancer activity of Di(5-Bromo-2-chlorophenyl)disulfide involves several pathways:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It effectively inhibits the proliferation of various cancer cells, as evidenced by the MTT assay results.

- Molecular Docking Studies : Computational analyses indicate potential interactions with key proteins involved in cancer progression, suggesting that this compound may modulate specific signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of Di(5-Bromo-2-chlorophenyl)disulfide in detail:

- Study on MCF-7 Cells : In a study evaluating the effects on MCF-7 breast cancer cells, Di(5-Bromo-2-chlorophenyl)disulfide demonstrated significant antiproliferative activity with an IC50 of 1.78 µM, outperforming standard chemotherapeutic agents like doxorubicin .

- Comparative Analysis with Other Compounds : When compared to other disulfides and organosulfur compounds, Di(5-Bromo-2-chlorophenyl)disulfide showed superior cytotoxicity against A549 lung cancer cells, highlighting its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。